molecular formula C13H19BrN2O B15084117 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide CAS No. 764650-37-5

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide

Katalognummer: B15084117
CAS-Nummer: 764650-37-5
Molekulargewicht: 299.21 g/mol
InChI-Schlüssel: VTVFQQGCRJFBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a butoxyphenyl group attached to an imidazolium core, imparts specific chemical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 2-butoxyphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. This intermediate is then quaternized with a suitable alkylating agent, such as methyl bromide, to yield the final imidazolium salt. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or amines replace the bromide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Imidazolium oxides.

    Reduction: Reduced imidazolium derivatives.

    Substitution: Substituted imidazolium salts.

Wissenschaftliche Forschungsanwendungen

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The imidazolium core can interact with biological membranes, leading to disruption of membrane integrity and function. Additionally, the compound can inhibit certain enzymes and proteins, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide

Uniqueness

2-(2-Butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly valuable for applications where these properties are essential.

Eigenschaften

CAS-Nummer

764650-37-5

Molekularformel

C13H19BrN2O

Molekulargewicht

299.21 g/mol

IUPAC-Name

2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium;bromide

InChI

InChI=1S/C13H18N2O.BrH/c1-2-3-10-16-12-7-5-4-6-11(12)13-14-8-9-15-13;/h4-7H,2-3,8-10H2,1H3,(H,14,15);1H

InChI-Schlüssel

VTVFQQGCRJFBGQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC=C1C2=NCC[NH2+]2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.